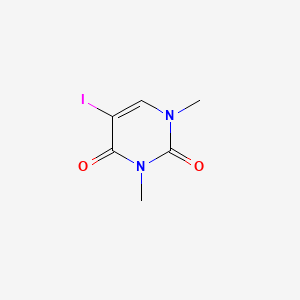

5-Iodo-1,3-dimethyluracil

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-iodo-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O2/c1-8-3-4(7)5(10)9(2)6(8)11/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUUVRIXNFFFPCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)N(C1=O)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00347503 | |

| Record name | 5-Iodo-1,3-dimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40738-83-8 | |

| Record name | 5-Iodo-1,3-dimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Iodo-1,3-dimethyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Iodo-1,3-dimethyluracil: A Comprehensive Technical Guide

This in-depth technical guide provides a detailed overview of the core chemical and physical properties of 5-Iodo-1,3-dimethyluracil, tailored for researchers, scientists, and professionals in drug development. The information presented herein is curated from various scientific sources to ensure accuracy and relevance.

Core Chemical Properties

This compound is a halogenated derivative of 1,3-dimethyluracil, a pyrimidine base. Its chemical structure and fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₇IN₂O₂ | |

| Molecular Weight | 266.04 g/mol | |

| CAS Number | 40738-83-8 | |

| Appearance | Solid | |

| Melting Point | 225 °C (decomposes) | |

| Solubility | Soluble in DMSO (10 mg/mL) |

Spectroscopic Data

Detailed spectroscopic data is essential for the unequivocal identification and characterization of this compound. While comprehensive raw data is best obtained from dedicated chemical databases, the expected spectral characteristics are outlined below.

| Spectroscopy | Expected Features | Data Source |

| ¹H NMR | Signals corresponding to the two N-methyl groups and the C6-proton. The chemical shift of the C6-proton would be influenced by the adjacent iodo group. | [1] |

| ¹³C NMR | Resonances for the two N-methyl carbons, the carbonyl carbons (C2 and C4), the iodinated carbon (C5), and the C6 carbon. | [1] |

| Infrared (IR) | Characteristic absorption bands for C=O (carbonyl) stretching, C-N stretching, and C-H stretching of the methyl groups. | [1] |

| Mass Spectrometry | The molecular ion peak (M+) at m/z corresponding to the molecular weight. Fragmentation patterns would likely involve the loss of methyl groups, iodine, and isocyanate moieties. | [1] |

Experimental Protocols

Synthesis of this compound

A common and environmentally friendly method for the iodination of pyrimidine derivatives involves direct iodination using iodine and a silver salt under solvent-free conditions.[2]

Materials:

-

1,3-Dimethyluracil

-

Iodine (I₂)

-

Silver nitrate (AgNO₃)

-

Mortar and pestle

Procedure:

-

In a mortar, combine 1,3-dimethyluracil and a stoichiometric amount of iodine and silver nitrate.

-

Grind the mixture vigorously with a pestle at room temperature for 20-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solid mixture is worked up. This typically involves dissolving the mixture in a suitable organic solvent and filtering to remove insoluble silver salts.

-

The organic filtrate is then washed, dried, and the solvent is evaporated to yield the crude product.

An older method for the synthesis of this compound involves the use of aromatic organomercurials, such as 5-(acetoxymercurio)-1,3-dimethyluracil or 5,5′-mercuriobis(1,3-dimethyluracil). However, due to the toxicity of mercury compounds, this method is less commonly used.

Purification

The crude this compound can be purified by standard laboratory techniques.

Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent in which it has high solubility.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

-

Prepare a silica gel column with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Biological Activity and Potential Mechanism of Action

This compound has been investigated for its effects in cancer research. Studies have shown that it can influence the incorporation of [¹²⁵I] 5-iodo-2'-deoxyuridine ([¹²⁵I]IdUrd) into the DNA of cancer cells. This suggests that this compound may interfere with DNA synthesis or repair pathways.

While the precise signaling pathways involving this compound are not yet fully elucidated, its structural similarity to thymine and the known mechanisms of other halogenated pyrimidines, such as 5-fluorouracil (5-FU), provide insights into its potential modes of action. 5-FU is known to exert its anticancer effects by inhibiting thymidylate synthase, an enzyme crucial for the synthesis of thymidine, and by being incorporated into DNA and RNA, leading to cellular damage.[3][4] Similarly, this compound could potentially be metabolized and incorporated into DNA, leading to DNA damage and triggering cellular repair mechanisms or apoptosis.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and purification of this compound and a conceptual representation of its potential mechanism of action.

References

- 1. This compound(40738-83-8) 1H NMR spectrum [chemicalbook.com]

- 2. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

5-Iodo-1,3-dimethyluracil synthesis from 1,3-dimethyluracil

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-iodo-1,3-dimethyluracil from its precursor, 1,3-dimethyluracil. This halogenated pyrimidine derivative is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various bioactive molecules. This document provides a comprehensive overview of the synthetic methodologies, including detailed experimental protocols, quantitative data, and a mechanistic exploration of the underlying electrophilic substitution.

Introduction

1,3-dimethyluracil is a methylated derivative of uracil, a fundamental component of ribonucleic acid (RNA). The introduction of an iodine atom at the C5 position of the pyrimidine ring significantly alters its electronic properties and steric profile, making this compound a versatile synthon for further chemical modifications. The C-I bond can be readily functionalized through various cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of complex molecular architectures. The effect of this compound on the incorporation of [¹²⁵I] 5-iodo-2′-deoxyuridine in the DNA of cancer cells has been investigated.[1]

Synthetic Approaches

The synthesis of this compound from 1,3-dimethyluracil is primarily achieved through electrophilic iodination. This reaction involves the attack of an electrophilic iodine species on the electron-rich C5 position of the 1,3-dimethyluracil ring. Several reagent systems can be employed to generate the necessary electrophilic iodine, each with its own advantages in terms of reactivity, selectivity, and reaction conditions. This guide will focus on three prominent methods:

-

Iodination using N-Iodosuccinimide (NIS) with an Acid Catalyst: A widely used and efficient method for the iodination of various aromatic and heteroaromatic compounds.

-

Iodination using Molecular Iodine (I₂) with an Oxidizing Agent: A classical approach where an oxidizing agent is used to generate a more potent electrophilic iodine species from molecular iodine.

-

Solvent-Free Iodination using Iodine and Silver Nitrate: An environmentally benign approach that proceeds via mechanical grinding, minimizing the use of hazardous solvents.

Quantitative Data Summary

The following tables summarize the key quantitative data for the different synthetic methods, allowing for easy comparison of reaction parameters and outcomes.

Table 1: Iodination using N-Iodosuccinimide (NIS) and Sulfuric Acid

| Parameter | Value | Reference |

| Reagents | 1,3-Dimethyluracil, N-Iodosuccinimide, Concentrated Sulfuric Acid | General Protocol[2] |

| Stoichiometry (Substrate:NIS) | 1 : 1.0-1.2 | [2] |

| Catalyst | Catalytic amount of H₂SO₄ | [2] |

| Solvent | Acetonitrile | [2] |

| Temperature | Room Temperature | [2] |

| Reaction Time | Up to 16 hours | [2] |

| Yield | High (exact yield for this substrate not specified) | [2] |

Table 2: Iodination using Molecular Iodine and Nitric Acid

| Parameter | Value | Reference |

| Reagents | 1,3-Dimethyluracil, Iodine (I₂), Nitric Acid (HNO₃) | General Protocol[3] |

| Solvent | Acetic Acid (AcOH) | [3] |

| Temperature | Room Temperature | [3] |

| Reaction Time | Short | [3] |

| Yield | 90-98% (for various activated aromatics) | [3] |

Table 3: Solvent-Free Iodination using Iodine and Silver Nitrate

| Parameter | Value | Reference |

| Reagents | 1,3-Dimethyluracil, Iodine (I₂), Silver Nitrate (AgNO₃) | [4] |

| Conditions | Mechanical Grinding (Mortar and Pestle) | [4] |

| Reaction Time | 20-30 minutes | [4] |

| Yield | 70-98% (for various pyrimidine derivatives) | [4] |

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of this compound using the aforementioned methods.

Method 1: Iodination using N-Iodosuccinimide (NIS) and Sulfuric Acid

This protocol is adapted from a general procedure for the iodination of deactivated aromatic compounds.[2]

Materials:

-

1,3-Dimethyluracil

-

N-Iodosuccinimide (NIS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve 1,3-dimethyluracil (1.0 equivalent) in acetonitrile.

-

To this solution, add N-iodosuccinimide (1.0-1.2 equivalents) at room temperature.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Stir the reaction mixture at room temperature for up to 16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully pour the reaction mixture into a beaker containing ice-water.

-

If the product precipitates, collect it by filtration. If the product is soluble, extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield this compound.

Method 2: Iodination using Molecular Iodine and Nitric Acid

This protocol is based on a general method for the iodination of activated aromatic compounds.[3]

Materials:

-

1,3-Dimethyluracil

-

Iodine (I₂)

-

Nitric Acid (HNO₃)

-

Acetic Acid (AcOH)

-

Standard laboratory glassware

Procedure:

-

Dissolve 1,3-dimethyluracil in acetic acid in a suitable reaction vessel.

-

Add molecular iodine (I₂) to the solution.

-

Carefully add nitric acid as the oxidizing agent.

-

Stir the reaction mixture at room temperature. The reaction is typically rapid.

-

Monitor the reaction to completion using TLC.

-

Upon completion, the reaction mixture is worked up. This typically involves quenching any unreacted iodine with a sodium thiosulfate solution and then extracting the product with an organic solvent.

-

The organic layer is then washed, dried, and concentrated to give the crude product, which can be further purified.

Method 3: Solvent-Free Iodination using Iodine and Silver Nitrate

This environmentally friendly protocol is adapted from a method for the iodination of pyrimidine derivatives.[4]

Materials:

-

1,3-Dimethyluracil

-

Iodine (I₂)

-

Silver Nitrate (AgNO₃)

-

Mortar and Pestle

-

Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

Procedure:

-

In a mortar, combine 1,3-dimethyluracil, solid iodine, and silver nitrate.

-

Grind the mixture together using a pestle. The reaction is typically exothermic and a color change may be observed.

-

Continue grinding for 20-30 minutes until the reaction is complete, as indicated by TLC analysis.

-

Add a saturated solution of sodium thiosulfate to the mortar to quench any unreacted iodine.

-

The solid product is then isolated, which may involve filtration and washing with water.

-

Further purification can be achieved by recrystallization.

Reaction Mechanism and Workflow

The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. The key steps are the generation of a potent electrophilic iodine species and the subsequent attack by the electron-rich 1,3-dimethyluracil.

Workflow for the Synthesis of this compound

The following diagram illustrates the general workflow for the synthesis, workup, and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Proposed Mechanism of Electrophilic Iodination

The following diagram illustrates the proposed mechanism for the electrophilic iodination of 1,3-dimethyluracil. This mechanism is general and applies to the different methods, with the primary difference being the specific nature of the electrophilic iodine species (I⁺) generated.

Caption: Proposed mechanism for the electrophilic iodination of 1,3-dimethyluracil.

Conclusion

The synthesis of this compound from 1,3-dimethyluracil can be effectively achieved through several electrophilic iodination methods. The choice of method will depend on factors such as desired yield, reaction scale, available reagents, and environmental considerations. The protocols provided in this guide, along with the summarized quantitative data and mechanistic insights, offer a solid foundation for researchers and scientists to successfully synthesize this important chemical intermediate for applications in drug discovery and development. Further optimization of the reaction conditions for specific laboratory settings may be beneficial to maximize yields and purity.

References

Spectroscopic Profile of 5-Iodo-1,3-dimethyluracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Iodo-1,3-dimethyluracil, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental spectra in public databases, this guide presents a combination of available mass spectrometry data and predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic values based on the analysis of structurally related compounds. The methodologies provided are generalized protocols applicable to the spectroscopic analysis of this and similar molecules.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: 1H NMR Spectroscopic Data (Predicted)

Solvent: CDCl3, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | Singlet | 1H | H-6 |

| ~3.4 - 3.6 | Singlet | 3H | N3-CH3 |

| ~3.2 - 3.4 | Singlet | 3H | N1-CH3 |

Disclaimer: The 1H NMR data presented above are predicted values based on the analysis of similar uracil derivatives. Actual experimental values may vary.

Table 2: 13C NMR Spectroscopic Data (Predicted)

Solvent: CDCl3, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~161 - 163 | C4 (C=O) |

| ~151 - 153 | C2 (C=O) |

| ~145 - 147 | C6 |

| ~70 - 72 | C5 |

| ~37 - 39 | N3-CH3 |

| ~28 - 30 | N1-CH3 |

Disclaimer: The 13C NMR data presented above are predicted values based on the analysis of similar uracil derivatives. Actual experimental values may vary.

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3000 - 2850 | Medium | C-H stretch (methyl) |

| ~1710 - 1650 | Strong | C=O stretch (asymmetric) |

| ~1650 - 1600 | Strong | C=O stretch (symmetric) |

| ~1600 - 1550 | Medium | C=C stretch |

| ~1450 - 1350 | Medium | C-H bend (methyl) |

| ~1250 - 1150 | Medium | C-N stretch |

| ~600 - 500 | Medium-Weak | C-I stretch |

Disclaimer: The IR data presented above are predicted values based on characteristic absorption regions for the functional groups present in the molecule. Actual experimental values may vary.

Table 4: Mass Spectrometry Data

Source: NIST Mass Spectrometry Data Center (via PubChem)

| m/z | Relative Intensity | Assignment |

| 266 | Base Peak | [M]+• (Molecular Ion) |

| 238 | [M - CO]+• | |

| 195 | [M - CO - HNCH]+• | |

| 168 | [M - 2CO - NCH3]+• | |

| 42 | [CH3CN]+• |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

1H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30-degree pulse width.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

13C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of 13C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure clamp.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm-1.

-

Co-add a sufficient number of scans (typically 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm-1).

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source. The spectrometer can be a standalone instrument or coupled with a gas chromatograph (GC-MS).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass-to-charge (m/z) range appropriate for the compound (e.g., m/z 40-300).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.

5-Iodo-1,3-dimethyluracil mechanism of action in cells

An In-Depth Technical Guide to the Cellular Mechanism of Action of 5-Iodo-1,3-dimethyluracil

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a halogenated pyrimidine derivative with potential applications in oncology and virology. While direct studies on this specific compound are limited, a comprehensive analysis of its structural analogue, 5-iodouracil, provides a strong hypothetical framework for its mechanism of action. The primary proposed mechanism is the potent, mechanism-based inactivation of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in pyrimidine and 5-fluorouracil (5-FU) catabolism. By inhibiting DPD, this compound could enhance the efficacy and alter the pharmacokinetics of 5-FU. A secondary potential mechanism, common to 5-halopyrimidines, is radiosensitization through modulation of DNA synthesis and repair pathways. This guide details these proposed mechanisms, summarizes relevant quantitative data from closely related analogues, and provides detailed experimental protocols to facilitate further investigation.

Introduction and Chemical Properties

This compound is an organoiodine compound belonging to the family of substituted uracils.[1] Its structure is analogous to the endogenous pyrimidine uracil, but with an iodine atom at the 5th position and methyl groups at the N1 and N3 positions. These substitutions are critical to its chemical properties and biological activity. Halogenation at the C5 position is a common strategy in the development of antimetabolites, most notably in the widely used anticancer drug 5-fluorouracil (5-FU).[2][3] The N1 and N3 dimethylation prevents its incorporation into nucleic acids as a nucleoside, suggesting its mechanism is likely mediated through protein interactions or metabolic modulation rather than direct DNA integration.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 40738-83-8 | [4] |

| Molecular Formula | C₆H₇IN₂O₂ | [1][4] |

| Molecular Weight | 266.04 g/mol | [4] |

| Appearance | Solid | |

| Melting Point | 225 °C (decomposes) | |

| Solubility | Soluble in DMSO (10 mg/mL) |

Core Mechanisms of Action

Primary Proposed Mechanism: Inhibition of Dihydropyrimidine Dehydrogenase (DPD)

The most probable mechanism of action for this compound is the inhibition of dihydropyrimidine dehydrogenase (DPD), also known as DPYD.[5][6] DPD is the initial and rate-limiting enzyme in the catabolic pathway of pyrimidines, responsible for breaking down uracil and thymine.[6] Crucially, it also metabolizes over 80% of administered 5-FU into its inactive form, dihydrofluorouracil.[3][7] Therefore, inhibition of DPD can dramatically increase the half-life and bioavailability of 5-FU, enhancing its therapeutic effect but also potentially increasing its toxicity if not dosed correctly.[5][7]

Studies on the closely related compound 5-iodouracil (lacking the N-methyl groups) have shown it to be a potent, mechanism-based inactivator of DPD.[8] The proposed steps are:

-

Competitive Binding : 5-iodouracil acts as a substrate for DPD, binding to the active site.

-

Enzymatic Reduction : The enzyme reduces the 5,6-double bond of the pyrimidine ring, forming the reactive intermediate 5-iodo-5,6-dihydrouracil.

-

Covalent Modification : This reactive intermediate is then attacked by a nucleophilic residue in the enzyme's active site (identified as a cysteine), leading to the release of iodide and the formation of a permanent, covalent bond between the uracil analogue and the enzyme.[8][9] This process results in irreversible inactivation of DPD.

Given its structural similarity, this compound is hypothesized to follow the same inactivation pathway. The N1 and N3 methyl groups would prevent the compound from being a substrate for enzymes in the anabolic (nucleic acid synthesis) pathway, thus channeling it specifically towards interactions with catabolic enzymes like DPD.

Secondary Proposed Mechanism: Radiosensitization

Halogenated pyrimidines, particularly the nucleoside analogue 5-iodo-2'-deoxyuridine (IUdR), are well-established radiosensitizers.[10][11] When incorporated into DNA in place of thymidine, the iodine atom increases the local absorption of ionizing radiation, leading to the generation of uracil radicals and subsequent DNA strand breaks.[12][13]

While this compound itself cannot be directly incorporated into DNA, it may act as a radiosensitizer through an indirect mechanism. A study noted that this compound affects the cellular incorporation of radiolabeled [125I] 5-iodo-2'-deoxyuridine.[14] This suggests it could modulate the activity of enzymes involved in nucleoside metabolism or transport, thereby increasing the uptake and DNA incorporation of other radiosensitizing agents like IUdR.

Quantitative Data on Bioactivity

Direct quantitative data (e.g., IC₅₀, Kᵢ) for the interaction of this compound with specific cellular targets are not available in the public literature. However, data from its parent compound, 5-iodouracil , and a structurally related N1,N3-disubstituted analogue provide valuable context for its potential potency.

Table 2: Quantitative Inactivation Data for Dihydropyrimidine Dehydrogenase (DPD) by 5-Iodouracil *

| Parameter | Value | Enzyme Source | Reference |

| Partition Coefficient | 4.5 | Bovine Liver | [8] |

| Inactivation Stoichiometry | 1.7 mol / mol of enzyme-bound flavin | Bovine Liver | [8] |

| Reactive Intermediate Stoichiometry | 2.1 mol / mol of active sites | Bovine Liver | [8] |

| Inhibitor Type | Mechanism-based (Irreversible) | Bovine Liver | [8] |

| *Data is for the analogue 5-iodouracil, not this compound. The partition coefficient represents the number of turnover events per inactivation event. |

Table 3: Anticancer Activity of a Related N1,N3-Disubstituted 5-Iodouracil Analogue *

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

| N1,N3-dicyclohexylmethyl-5-iodouracil | HepG2 (Human Liver Cancer) | 16.5 | [2][15] |

| *This data provides context for the potential cytotoxicity of N1,N3-disubstituted 5-iodouracils against cancer cells. |

Experimental Protocols

To validate the proposed mechanisms of action for this compound, the following experimental protocols are recommended.

DPD Enzyme Inhibition Assay

This protocol is designed to determine the inhibitory kinetics of this compound on purified DPD enzyme or liver cytosol preparations.

Materials and Reagents:

-

Purified DPD or liver S9 fraction

-

This compound

-

Thymine (substrate)

-

NADPH (cofactor)

-

Potassium phosphate buffer (pH 7.4)

-

UV/Vis Spectrophotometer or HPLC system

-

96-well UV-transparent plates (for spectrophotometric assay)

Protocol Steps:

-

Enzyme Preparation : Dilute the purified DPD or cytosolic fraction in potassium phosphate buffer to a working concentration that yields a linear reaction rate for at least 10 minutes.

-

Inhibitor Preparation : Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations.

-

Pre-incubation : In a 96-well plate or microcentrifuge tube, mix the enzyme solution with various concentrations of the inhibitor (or vehicle control). Allow to pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow for binding.

-

Reaction Initiation : Initiate the enzymatic reaction by adding a solution containing the substrate (Thymine) and the cofactor (NADPH).

-

Reaction Monitoring : Monitor the rate of reaction by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[16] Alternatively, stop the reaction at various time points with an acid quench and analyze the depletion of thymine or formation of dihydrothymine by HPLC.

-

Data Analysis : Plot the reaction rates against the inhibitor concentration. For time-dependent inactivation, plot the pseudo-first-order rate constants (k_obs) against inhibitor concentration to determine the inactivation rate constant (k_inact) and the inhibition constant (K_i).

Cell Viability (MTT) Assay

This protocol assesses the cytotoxic effect of this compound on a chosen cancer cell line (e.g., HepG2, colorectal cancer lines like HCT116, or others).

Materials and Reagents:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well tissue culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

Microplate spectrophotometer (ELISA reader).

Protocol Steps:

-

Cell Seeding : Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound (or vehicle control).

-

Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition : Add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).

-

Formazan Formation : Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.[17]

-

Solubilization : Add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance of each well at a wavelength of 570 nm, with a reference wavelength of >650 nm.[17]

-

Data Analysis : Subtract the background absorbance (from wells with medium only). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability percentage against the log of the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Directions

This compound presents a compelling profile as a potential modulator of pyrimidine metabolism. Based on strong evidence from its close analogue, 5-iodouracil, its primary mechanism of action is likely the irreversible inactivation of dihydropyrimidine dehydrogenase. This activity could be leveraged to improve the therapeutic window of 5-fluorouracil, a cornerstone of cancer chemotherapy. Furthermore, its potential to indirectly influence radiosensitization warrants investigation.

The critical next step for the scientific and drug development community is the direct experimental validation of these hypotheses. The protocols outlined in this guide provide a clear roadmap for characterizing the interaction of this compound with DPD and for quantifying its cytotoxic effects on cancer cells. Future research should focus on obtaining precise kinetic data (Kᵢ, k_inact), assessing its effects in combination with 5-FU in various cancer cell lines, and exploring its potential as a radiosensitizer in preclinical models. Such studies will be instrumental in determining the ultimate therapeutic potential of this compound.

References

- 1. This compound | C6H7IN2O2 | CID 622250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, 99% | Fisher Scientific [fishersci.ca]

- 5. cancernetwork.com [cancernetwork.com]

- 6. In Vitro Assessment of Fluoropyrimidine-Metabolizing Enzymes: Dihydropyrimidine Dehydrogenase, Dihydropyrimidinase, and β-Ureidopropionase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are DPD inhibitors and how do they work? [synapse.patsnap.com]

- 8. Inactivation of dihydropyrimidine dehydrogenase by 5-iodouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism-based inactivation of dihydropyrimidine dehydrogenase by 5-ethynyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enhancement of Radio-Thermo-Sensitivity of 5-Iodo-2-Deoxyuridine-Loaded Polymeric-Coated Magnetic Nanoparticles Triggers Apoptosis in U87MG Human Glioblastoma Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Dissociative Electron Attachment to 5-Iodo-4-thio-2′-deoxyuridine: A Potential Radiosensitizer of Hypoxic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Photoreaction of DNA Containing 5-Halouracil and its Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound (99%) - Amerigo Scientific [amerigoscientific.com]

- 15. repository.li.mahidol.ac.th [repository.li.mahidol.ac.th]

- 16. superchemistryclasses.com [superchemistryclasses.com]

- 17. atcc.org [atcc.org]

The Biological Activity of Halogenated 1,3-Dimethyluracils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of halogenated 1,3-dimethyluracils. The introduction of a halogen atom at the C5 position of the uracil ring, a privileged scaffold in medicinal chemistry, has been shown to significantly modulate the biological properties of these compounds. This document summarizes the available quantitative data on their anticancer and antiviral activities, details relevant experimental protocols, and visualizes potential mechanisms of action and experimental workflows.

Quantitative Biological Activity Data

The biological activities of halogenated 1,3-dimethyluracils and closely related analogues have been evaluated against various cancer cell lines and viruses. The following tables summarize the available quantitative data to facilitate comparison.

Table 1: Anticancer Activity of Halogenated Uracil Derivatives

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Citation |

| 5-Fluorouracil (Reference) | HCT-116 | Colon Carcinoma | 7.9 | |

| 5-Fluorouracil (Reference) | HT-29 | Colon Carcinoma | >100 | [1] |

| 5-Fluorouracil (Reference) | MCF-7 | Breast Adenocarcinoma | 8.5 | [2] |

| 5-Fluorouracil (Reference) | A549 | Lung Carcinoma | 15.1 | [2] |

| 5-Fluorouracil (Reference) | HeLa | Cervical Adenocarcinoma | 10.2 | [2] |

| 5-Fluorouracil Conjugate | DU 145 | Prostate Cancer | Lower than 5-FU | |

| 5-Fluorouracil Conjugate | HeLa | Cervical Cancer | Lower than 5-FU | |

| 6-(2-aminoethyl)amino-5-chlorouracil | - | - | Ki = 0.165 µM (Thymidine Phosphorylase Inhibition) | [3] |

Note: Data for directly halogenated 1,3-dimethyluracils is limited in the public domain. The data for 5-Fluorouracil and its derivatives are included for comparative purposes.

Table 2: Antiviral Activity of Halogenated and N1,N3-Disubstituted Uracil Derivatives

| Compound | Virus | Cell Line | EC₅₀ (µM) | Citation |

| 5-Chloro-5-fluoro-6-hydroxy-5,6-dihydrouracil | Human flu A/H3N2, A/H1N1pdm09, RS virus | MDCK | Active | [4] |

| 1-Benzyl-3-(3,5-dimethylbenzyl)uracil | Human Cytomegalovirus (HCMV) | HEL | Potent Inhibition | [1] |

| 1-Cyanomethyl-3-(3,5-dimethylbenzyl)-4-thiouracil | Human Immunodeficiency Virus 1 (HIV-1) | MT-4 | Potent Inhibition | [1] |

| 5-(1-Cyanamido-2-iodoethyl)-2'-deoxyuridine | Herpes Simplex Virus-1 (HSV-1) | - | Equipotent to Acyclovir | [5] |

| 5-(1-Azido-2-bromoethyl)-2'-deoxyuridine | Duck Hepatitis B Virus (DHBV) | - | 2.6-6.6 | [5] |

| 1-[4-Hydroxy-3-(hydroxymethyl)-1-butyl]-5-(1-azido-2-chloroethyl)uracil | Duck Hepatitis B Virus (DHBV) | - | 0.31-1.55 | [6] |

| 1-[4-Hydroxy-3-(hydroxymethyl)-1-butyl]-5-(1-azido-2-chloroethyl)uracil | Human Cytomegalovirus (HCMV) | - | 3.1 | [6] |

Note: This table includes data for structurally related N1,N3-disubstituted uracils and other 5-halouracil derivatives to provide insights into potential antiviral activities.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key assays used to evaluate the biological activity of halogenated 1,3-dimethyluracils.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., HCT-116, MCF-7, A549, Vero)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)

-

Halogenated 1,3-dimethyluracil compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antiviral Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC₅₀).

Principle: A confluent monolayer of host cells is infected with a virus, which forms localized areas of cell death or "plaques". The presence of an effective antiviral agent will reduce the number of plaques.

Materials:

-

Host cell line susceptible to the virus (e.g., Vero cells for Herpes Simplex Virus)

-

Virus stock of known titer

-

Complete culture medium

-

Halogenated 1,3-dimethyluracil compounds

-

Overlay medium (e.g., medium with carboxymethyl cellulose or agarose)

-

Staining solution (e.g., crystal violet)

-

6-well plates

Procedure:

-

Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

-

Virus Adsorption: Remove the growth medium and infect the cells with a diluted virus suspension (multiplicity of infection, MOI, calculated to produce 50-100 plaques per well). Allow the virus to adsorb for 1-2 hours at 37°C.

-

Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with medium containing serial dilutions of the test compounds.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization: Remove the overlay, fix the cells (e.g., with methanol), and stain with crystal violet solution.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC₅₀ value.

Thymidine Phosphorylase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzyme thymidine phosphorylase (TP), which is involved in pyrimidine metabolism and angiogenesis.

Principle: TP catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxyribose-1-phosphate. The activity can be monitored by measuring the change in absorbance as thymidine is converted to thymine.

Materials:

-

Recombinant human thymidine phosphorylase

-

Thymidine (substrate)

-

Potassium phosphate buffer

-

Halogenated 1,3-dimethyluracil compounds (inhibitors)

-

96-well UV-transparent plates

-

Spectrophotometer

Procedure:

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, the test compound at various concentrations, and the TP enzyme.

-

Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the substrate, thymidine.

-

Absorbance Measurement: Immediately monitor the increase in absorbance at 290 nm over time.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curves. Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ or Kᵢ value.[3][7]

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate potential mechanisms of action and experimental workflows relevant to the study of halogenated 1,3-dimethyluracils.

Potential Anticancer Mechanisms

The anticancer activity of halogenated uracils can be attributed to several mechanisms, primarily through the disruption of nucleic acid synthesis and function.

Caption: Potential anticancer mechanisms of halogenated 1,3-dimethyluracils.

Potential Antiviral Mechanisms

The antiviral activity of nucleoside analogues often involves the inhibition of viral polymerases. While halogenated 1,3-dimethyluracils are not nucleosides, they may interfere with viral nucleic acid replication through various mechanisms.

Caption: Potential antiviral mechanism via viral polymerase inhibition.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic effects of a library of halogenated 1,3-dimethyluracils.

Caption: Workflow for in vitro cytotoxicity screening.

Conclusion

Halogenated 1,3-dimethyluracils represent a class of compounds with potential for development as anticancer and antiviral agents. The available data, primarily from structurally related compounds, suggest that the nature of the halogen atom and other substitutions on the uracil ring play a critical role in determining biological activity. Further systematic studies on a series of 5-halogenated 1,3-dimethyluracils are warranted to establish clear structure-activity relationships and to elucidate their precise mechanisms of action. The protocols and conceptual frameworks presented in this guide provide a foundation for researchers to design and execute further investigations into this promising class of molecules.

References

- 1. Synthesis and antiviral activity of 1,3-disubstituted uracils against HIV-1 and HCMV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Structure-activity relationships of new antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and antiviral activity of novel acyclic nucleoside analogues of 5-(1-azido-2-haloethyl)uracils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

5-Iodo-1,3-dimethyluracil: A Comprehensive Technical Guide for Organic Synthesis

Introduction: 5-Iodo-1,3-dimethyluracil is a pivotal precursor in the field of organic synthesis, particularly in the development of novel therapeutic agents and functionalized biomolecules. Its structure, featuring a reactive C-I bond at the 5-position of the pyrimidine ring, renders it an ideal substrate for a variety of cross-coupling reactions. This guide provides an in-depth overview of its synthesis, properties, and extensive applications as a versatile building block for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature with well-defined physical properties.[1] Its structural characteristics have been thoroughly investigated using various spectroscopic techniques.[2][3]

| Property | Value | Reference |

| Molecular Formula | C₆H₇IN₂O₂ | |

| Molecular Weight | 266.04 g/mol | [4] |

| Appearance | Solid | |

| Melting Point | 225 °C (decomposes) | [1] |

| Solubility | Soluble in DMSO (10 mg/mL) | |

| CAS Number | 40738-83-8 | [4] |

| Spectroscopic Data | Availability / Reference |

| ¹H NMR | Available[3] |

| ¹³C NMR | Available[3] |

| Mass Spectrometry | Available[2][3] |

| Infrared (IR) Spectroscopy | Available[2][3] |

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. Historically, methods involving organomercurial intermediates were reported. However, modern approaches favor more direct and environmentally benign methods, such as electrophilic iodination. A green chemistry approach utilizes mechanical grinding under solvent-free conditions, offering high yields and short reaction times.[5]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Direct Iodination of 1,3-Dimethyluracil

This protocol is based on a general procedure for the direct iodination of electron-rich heterocycles.[6]

-

Reaction Setup: To a solution of 1,3-dimethyluracil (1.0 mmol) in a suitable solvent such as dichloromethane (DCM, 10 mL), add N-Iodosuccinimide (NIS) (1.1 mmol).

-

Catalyst Addition: Add a catalytic amount of a Lewis acid, for instance, Boron Trifluoride Etherate (BF₃·OEt₂) (0.2 mmol), to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound is highly reactive, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating C-C, C-N, and other bonds, enabling the synthesis of a diverse array of 5-substituted uracil derivatives.

References

- 1. CAS NO. 40738-83-8 | this compound | C6H7IN2O2 [localpharmaguide.com]

- 2. This compound | C6H7IN2O2 | CID 622250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(40738-83-8) 1H NMR [m.chemicalbook.com]

- 4. This compound, 99% | Fisher Scientific [fishersci.ca]

- 5. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

Crystal Structure of 5-Iodo-1,3-dimethyluracil: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide serves to outline the current publicly available information regarding the crystal structure of 5-Iodo-1,3-dimethyluracil, a halogenated pyrimidine derivative of interest in medicinal chemistry and drug development. Despite a comprehensive search of scientific literature and crystallographic databases, a complete, publicly accessible crystal structure determination for this specific compound could not be located. This document details the type of information that is currently unavailable and the standard experimental protocols that would be employed for such a characterization.

Data Presentation: The Search for Quantitative Crystallographic Data

A thorough investigation of prominent chemical and crystallographic databases, including the Cambridge Structural Database (CSD), has not yielded a specific CCDC deposition number or an associated publication detailing the crystal structure of this compound. Consequently, the quantitative data typically presented in a crystallographic study is not available at this time.

For a comprehensive analysis, the following crystallographic data would be essential and would typically be summarized in structured tables:

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₆H₇IN₂O₂ |

| Formula Weight | 266.04 |

| Temperature (K) | Not Available |

| Wavelength (Å) | Not Available |

| Crystal System | Not Available |

| Space Group | Not Available |

| Unit Cell Dimensions | |

| a (Å) | Not Available |

| b (Å) | Not Available |

| c (Å) | Not Available |

| α (°) | Not Available |

| β (°) | Not Available |

| γ (°) | Not Available |

| Volume (ų) | Not Available |

| Z | Not Available |

| Calculated Density (Mg/m³) | Not Available |

| Absorption Coefficient (mm⁻¹) | Not Available |

| F(000) | Not Available |

| Refinement Details | |

| Goodness-of-fit on F² | Not Available |

| Final R indices [I>2σ(I)] | Not Available |

| R indices (all data) | Not Available |

Table 2: Selected Bond Lengths, Bond Angles, and Torsion Angles

This table would typically list key intramolecular distances and angles, providing insight into the molecule's geometry. For this compound, this would include, but not be limited to:

| Atoms | Length (Å) / Angle (°) |

| Bond Lengths | |

| I(1) - C(5) | Not Available |

| N(1) - C(2) | Not Available |

| N(1) - C(6) | Not Available |

| N(1) - C(7) | Not Available |

| C(2) - O(2) | Not Available |

| C(2) - N(3) | Not Available |

| N(3) - C(4) | Not Available |

| N(3) - C(8) | Not Available |

| C(4) - O(4) | Not Available |

| C(4) - C(5) | Not Available |

| C(5) - C(6) | Not Available |

| Bond Angles | |

| C(6) - N(1) - C(2) | Not Available |

| O(2) - C(2) - N(3) | Not Available |

| C(2) - N(3) - C(4) | Not Available |

| O(4) - C(4) - C(5) | Not Available |

| I(1) - C(5) - C(4) | Not Available |

| N(1) - C(6) - C(5) | Not Available |

| Torsion Angles | |

| C(6) - N(1) - C(2) - N(3) | Not Available |

| N(1) - C(2) - N(3) - C(4) | Not Available |

| C(2) - N(3) - C(4) - C(5) | Not Available |

| N(3) - C(4) - C(5) - C(6) | Not Available |

| C(4) - C(5) - C(6) - N(1) | Not Available |

| C(5) - C(6) - N(1) - C(2) | Not Available |

Experimental Protocols: A Generalized Approach

In the absence of a specific published method for the synthesis and crystallization of this compound, this section outlines a generalized experimental protocol based on standard organic synthesis and crystallization techniques for similar uracil derivatives.

Synthesis of this compound

A plausible synthetic route would involve the direct iodination of 1,3-dimethyluracil.

Materials:

-

1,3-dimethyluracil

-

Iodine monochloride (ICl) or N-iodosuccinimide (NIS)

-

A suitable solvent (e.g., chloroform, dichloromethane, or acetic acid)

-

A base (e.g., sodium bicarbonate or pyridine, if necessary)

-

Deionized water

-

Sodium thiosulfate solution

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-dimethyluracil in the chosen solvent.

-

Iodination: Slowly add the iodinating agent (e.g., a solution of iodine monochloride in the same solvent) to the stirred solution at room temperature. The reaction may be exothermic, and cooling might be necessary.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction: If a non-aqueous solvent was used, separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Crystallization for X-ray Diffraction

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation or controlled cooling methods.

Materials:

-

Purified this compound

-

A suitable solvent or solvent system (e.g., ethanol, methanol, acetone, ethyl acetate, or a mixture thereof)

Procedure:

-

Dissolution: Dissolve the purified compound in a minimal amount of the chosen hot solvent to create a saturated solution.

-

Slow Evaporation: Leave the solution undisturbed in a loosely covered container at room temperature to allow for the slow evaporation of the solvent.

-

Controlled Cooling: Alternatively, after dissolution in a hot solvent, allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or cold room.

-

Crystal Harvesting: Once well-formed single crystals appear, carefully harvest them from the mother liquor.

X-ray Diffraction Analysis

Procedure:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Mandatory Visualization

To illustrate the generalized workflow for determining the crystal structure of a small molecule like this compound, the following diagram is provided.

Caption: Generalized workflow for the determination of the crystal structure of this compound.

Conclusion

While the chemical properties and potential applications of this compound are of interest to the scientific community, a definitive crystal structure has not been reported in the public domain. The experimental protocols outlined above provide a standard framework for the synthesis, crystallization, and structural determination of this compound. The availability of precise crystallographic data would be invaluable for computational modeling, understanding intermolecular interactions, and informing the design of new therapeutic agents. Researchers possessing unpublished data on the crystal structure of this compound are encouraged to deposit it in a public repository such as the Cambridge Crystallographic Data Centre to advance further research.

Solubility Profile of 5-Iodo-1,3-dimethyluracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 5-Iodo-1,3-dimethyluracil in common laboratory solvents. Understanding the solubility of this compound is critical for a range of applications, including in vitro biological assays, formulation development, and synthetic chemistry. This document compiles available quantitative and qualitative solubility data for this compound and structurally related compounds, outlines a standard experimental protocol for solubility determination, and presents a logical workflow for assessing solubility.

Quantitative Solubility Data

The solubility of this compound and analogous compounds in various common laboratory solvents is summarized in the table below. It is important to note that solubility can be significantly influenced by factors such as temperature, pH, and the crystalline form of the compound. The data presented here is for general guidance, and experimental verification is recommended for specific applications.

| Compound | Solvent | Solubility | Temperature (°C) |

| This compound | Dimethyl sulfoxide (DMSO) | 10 mg/mL | Not Specified |

| Uracil | Dimethyl sulfoxide (DMSO) | ~50 mg/mL | Not Specified |

| Uracil | Dimethylformamide (DMF) | ~60 mg/mL | Not Specified |

| Uracil | Ethanol | ~0.8 mg/mL | Not Specified |

| Uracil | Phosphate-buffered saline (PBS), pH 7.2 | ~8 mg/mL | Not Specified |

| Uracil | Water | ~20 mg/mL | 25 |

| Uracil | Ethanol | ~10 mg/mL | 25 |

| 5-Fluorouracil | Water | 12.5 mg/L | Not Specified |

| 5-Fluorouracil | Methanol | Slightly soluble | Not Specified |

| 5-Fluorouracil | Acetone | Slightly soluble | Not Specified |

| 5-Fluorouracil | Dimethyl sulfoxide (DMSO) | Good solubility | Not Specified |

Note: "Not Specified" indicates that the temperature was not reported in the source material. "Slightly soluble" and "Good solubility" are qualitative descriptors from the source.

The available data indicates that this compound exhibits good solubility in DMSO. For structurally similar compounds like uracil, solubility is highest in polar aprotic solvents such as DMSO and DMF, moderate in aqueous buffers, and lower in alcohols like ethanol. Halogenated uracils, such as 5-fluorouracil, also show a preference for DMSO as a solvent. It is generally observed that the solubility of uracil and its derivatives in aqueous and alcoholic solvents is temperature-dependent.

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a solid compound, such as this compound, in a given solvent. This method is based on the principle of preparing a saturated solution and then quantifying the concentration of the dissolved solute.

Objective: To determine the solubility of a compound in a specific solvent at a defined temperature.

Materials:

-

The compound of interest (e.g., this compound)

-

The selected solvent (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

A calibrated analytical balance

-

A temperature-controlled shaker or incubator

-

A centrifuge

-

A high-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the solid compound to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a known volume of the solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of the Saturated Solution:

-

After the equilibration period, visually confirm the presence of undissolved solid.

-

Centrifuge the vial at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the solid pellet.

-

-

Quantification of the Dissolved Solute:

-

Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

-

Dilute the collected supernatant with the solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the standard solutions and the diluted supernatant using a suitable analytical technique (e.g., HPLC or UV-Vis spectrophotometry).

-

Construct a calibration curve from the data obtained with the standard solutions.

-

Use the calibration curve to determine the concentration of the compound in the diluted supernatant.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Solubility Assessment Workflow

The following diagram illustrates a general workflow for assessing the solubility of a new chemical entity in a range of common laboratory solvents. This systematic approach ensures a comprehensive understanding of the compound's solubility profile.

Caption: A general workflow for determining compound solubility.

This guide provides a foundational understanding of the solubility of this compound. For critical applications, it is imperative to perform experimental verification of solubility under the specific conditions of your experiment.

Potential applications of 5-Iodo-1,3-dimethyluracil in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-1,3-dimethyluracil, a halogenated derivative of the pyrimidine nucleobase, is emerging as a significant building block in medicinal chemistry. Its strategic functionalization at the 5-position with an iodine atom offers a versatile handle for a variety of chemical modifications, particularly through palladium-catalyzed cross-coupling reactions. This allows for the synthesis of a diverse library of uracil derivatives with potential therapeutic applications. While research into the direct biological activity of this compound is ongoing, its primary role lies as a key intermediate in the development of novel anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of its synthesis, potential applications, and the biological activities of its derivatives, supported by experimental protocols and mechanistic insights.

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct iodination of 1,3-dimethyluracil. Several methods have been reported, with a common approach involving the use of an iodinating agent in the presence of a suitable solvent and catalyst.

Experimental Protocol: Iodination of 1,3-dimethyluracil

This protocol is adapted from a general method for the iodination of pyrimidine derivatives.[1]

Materials:

-

1,3-dimethyluracil

-

Iodine (I₂)

-

Silver nitrate (AgNO₃)

-

Acetonitrile

-

Mortar and pestle

-

Saturated sodium thiosulfate solution

-

Methanol

-

Silica gel for column chromatography

Procedure:

-

In a mortar, combine 1,3-dimethyluracil (1 equivalent), solid iodine (0.25 equivalents), and silver nitrate (2 equivalents).

-

Add a few drops of acetonitrile to the mixture.

-

Grind the mixture using a pestle for 20-30 minutes at room temperature. The reaction is often exothermic.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add a saturated solution of sodium thiosulfate to quench any unreacted iodine.

-

The solid residue is then collected and washed with methanol.

-

The crude product is purified by silica gel column chromatography to yield this compound.

Potential Applications in Medicinal Chemistry

The primary utility of this compound in medicinal chemistry is as a versatile precursor for the synthesis of more complex molecules with enhanced biological activities. The carbon-iodine bond at the C5 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, leading to the generation of diverse chemical libraries for drug discovery.

Logical Workflow for Drug Discovery

Caption: Drug discovery workflow using this compound.

Biological Activities of this compound Derivatives

While data on the intrinsic biological activity of this compound is limited, numerous studies have demonstrated the potent anticancer and antimicrobial activities of its N-substituted and C5-substituted derivatives.

Anticancer Activity

Derivatives of 5-iodouracil have shown promising activity against various cancer cell lines. For instance, N1,N3-disubstituted 5-iodouracil analogs have been investigated for their cytotoxic effects.

Table 1: Anticancer Activity of a 5-Iodouracil Derivative [2]

| Compound | Cell Line | IC₅₀ (µg/mL) |

| N1,N3-dicyclohexylmethyl-5-iodouracil | HepG2 (Human liver cancer) | 16.5 |

Antimicrobial Activity

N-substituted 5-iodouracil derivatives have also been evaluated for their antibacterial properties.

Table 2: Antibacterial Activity of N-Substituted 5-Iodouracil Derivatives [2]

| Compound | Bacterial Strain | Inhibition (%) at 0.128 mg/mL |

| N1-n-butyl-5-iodouracil | Branhamella catarrhalis | 25-50 |

| Neisseria mucosa | 25-50 | |

| Streptococcus pyogenes | 25-50 | |

| N1-cyclohexylmethyl-5-iodouracil | Branhamella catarrhalis | 25-50 |

| Neisseria mucosa | 25-50 | |

| Streptococcus pyogenes | 25-50 | |

| N1-benzyl-5-iodouracil | Branhamella catarrhalis | 25-50 |

| Neisseria mucosa | 25-50 | |

| Streptococcus pyogenes | 25-50 |

Experimental Protocols for Biological Evaluation

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell line (e.g., HepG2)

-

Complete cell culture medium

-

96-well plates

-

Test compound (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Materials:

-

Bacterial strains

-

Bacterial growth medium (e.g., Mueller-Hinton broth)

-

96-well microtiter plates

-

Test compound (dissolved in a suitable solvent)

-

Bacterial inoculum (adjusted to a specific McFarland standard)

-

Incubator

Procedure:

-

Prepare serial dilutions of the test compound in the growth medium in a 96-well plate.

-

Add a standardized bacterial inoculum to each well.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

Visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound that shows no visible growth.

Mechanism of Action: Inhibition of Thymidylate Synthase

The anticancer and antiviral activities of many 5-halogenated uracil derivatives are attributed to their ability to inhibit thymidylate synthase (TS). TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair.

Caption: Inhibition of Thymidylate Synthase by 5-Iodouracil derivatives.

The 5-iodo substituent is believed to play a role in the binding of the inhibitor to the active site of TS, preventing the normal enzymatic reaction. This leads to a depletion of the dTMP pool, which in turn disrupts DNA synthesis and repair, ultimately inducing apoptosis in rapidly dividing cells such as cancer cells or virus-infected cells.

Conclusion

This compound is a valuable and versatile platform in medicinal chemistry. While its own biological activity profile is not extensively characterized, its true potential lies in its role as a key intermediate for the synthesis of a wide array of derivatives. The demonstrated anticancer and antimicrobial activities of these derivatives highlight the importance of the 5-iodouracil scaffold in the development of novel therapeutic agents. Further exploration of the structure-activity relationships of this compound derivatives and their specific interactions with biological targets will undoubtedly pave the way for the discovery of new and effective drugs.

References

A Technical Guide to the Synthetic Routes for 5-Substituted Uracils

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the primary synthetic routes for the preparation of 5-substituted uracils. These compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anticancer and antiviral properties.[1][2] This document outlines key synthetic methodologies, presents quantitative data in structured tables for comparative analysis, provides detailed experimental protocols for seminal reactions, and includes visualizations of synthetic pathways and relevant biological mechanisms.

Core Synthetic Strategies

The functionalization of the uracil ring at the 5-position is a cornerstone of many medicinal chemistry programs. The introduction of diverse substituents at this position can significantly modulate the biological activity of the resulting molecules. The principal strategies for achieving this transformation can be broadly categorized into:

-

Halogenation: The introduction of a halogen atom at the 5-position serves as a crucial first step for many subsequent cross-coupling reactions.

-

Palladium-Catalyzed Cross-Coupling Reactions: These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for forming carbon-carbon bonds and introducing a wide variety of substituents.

-

Direct C-H Functionalization: Emerging methods that allow for the direct coupling of a C-H bond at the 5-position with various partners offer a more atom-economical approach.

-

Nucleophilic Substitution: The displacement of a suitable leaving group, often a halogen, at the 5-position with various nucleophiles provides access to a range of derivatives.

-

Alkylation and Acylation: The introduction of alkyl and acyl groups can be achieved through various synthetic methods.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely employed methods for the synthesis of 5-substituted uracils. These reactions typically involve the coupling of a 5-halouracil derivative with a suitable organometallic reagent.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between a 5-halouracil and an organoboron compound, typically a boronic acid or ester. This reaction is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups.[3]

Experimental Protocol: Suzuki Coupling of 5-Iodouracil Derivatives